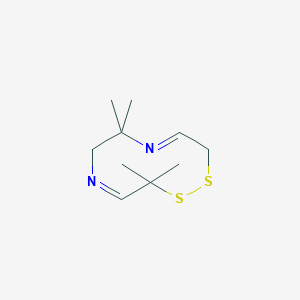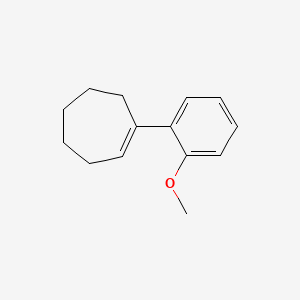
1-(2-Methoxyphenyl)cycloheptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)cycloheptene is an organic compound that belongs to the class of cycloalkenes It features a seven-membered ring structure with a methoxyphenyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptene with 2-methoxyphenyl lithium or Grignard reagents under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance efficiency. For example, the use of transition metal catalysts such as palladium or rhodium can facilitate the coupling of cycloheptene with 2-methoxyphenyl halides. These methods are scalable and can produce the compound in large quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents such as meta-chloroperoxybenzoic acid (MCPBA) or osmium tetroxide.
Reduction: Reduction reactions can convert the compound into cycloheptane derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the methoxyphenyl ring using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: MCPBA in dichloromethane (DCM) or osmium tetroxide in acetone-water mixture.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Epoxides and diols: from oxidation.
Cycloheptane derivatives: from reduction.
Substituted methoxyphenylcycloheptenes: from electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)cycloheptene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving the interaction of cycloalkenes with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2-Methoxyphenyl)cycloheptene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the cycloheptene ring can undergo conformational changes that influence binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Cycloheptene: Lacks the methoxyphenyl group, making it less versatile in terms of functionalization.
1-(2-Hydroxyphenyl)cycloheptene: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.
1-(2-Methoxyphenyl)cyclohexene: A six-membered ring analog that may exhibit different steric and electronic properties.
Uniqueness: 1-(2-Methoxyphenyl)cycloheptene is unique due to the combination of the seven-membered ring and the methoxyphenyl group, which provides a balance of stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
92862-65-2 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)cycloheptene |
InChI |
InChI=1S/C14H18O/c1-15-14-11-7-6-10-13(14)12-8-4-2-3-5-9-12/h6-8,10-11H,2-5,9H2,1H3 |
Clave InChI |
NOVGSXWRXCMMMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
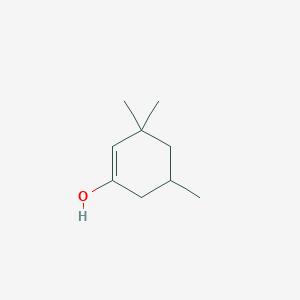
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
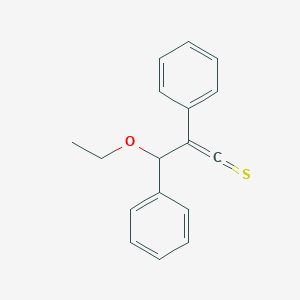
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
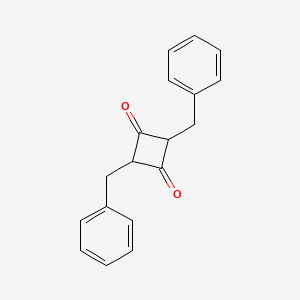

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)


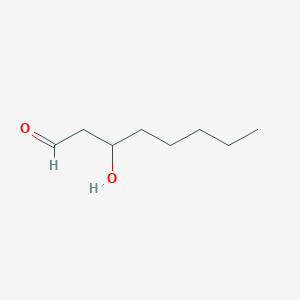
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
